Neoisoliquritin

Catalog No.
S626686
CAS No.
5041-81-6
M.F
C21H22O9
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neoisoliquritin

CAS Number

5041-81-6

Product Name

Neoisoliquritin

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+

InChI Key

YNWXJFQOCHMPCK-FPYGCLRLSA-N

Synonyms

4-((1E)-3-(2,4-dihydroxyphenyl)-3-oxo-1-propen-1-yl)phenyl beta-D-glucopyranoside, isoliquiritin, neoisoliquiritin, neoisoliquiritin, (E)-isomer

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O

The exact mass of the compound Isoliquiritin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of resorcinols in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Neoisoliquiritin is a highly specific chalcone glycoside derived from Glycyrrhiza species [1]. In industrial and advanced laboratory settings, it is primarily procured as an analytical reference standard, a pharmacokinetic enhancer for its aglycone isoliquiritigenin, and a green-synthesis reducing agent for metallic nanoparticles [2]. Unlike crude licorice extracts or mixed flavonoid pools, high-purity Neoisoliquiritin offers precise regiochemistry that fundamentally alters its solubility, enzymatic inhibition profile, and in vivo half-life [3]. Buyers targeting controlled nanoparticle capping, specific human thrombin inhibition assays, or enhanced bioavailability formulations must prioritize this exact regioisomer over generic in-class substitutes.

Research Fit

Natural product O-glycoside from Glycyrrhiza species for pathway-specific studies
Divergent functional profile from in-class licorice flavonoids
Supports assay-specific compound selection, not general flavonoid research

Substituting Neoisoliquiritin with its close analogs, such as isoliquiritin or the aglycone isoliquiritigenin, leads to systemic failures in both pharmacokinetic and functional assays [1]. While isoliquiritigenin suffers from rapid elimination and poor bioavailability, Neoisoliquiritin acts as a potent pharmacokinetic enhancer that extends the half-life of co-administered aglycones [1]. Furthermore, in macrophage-based inflammatory models, Neoisoliquiritin lacks the broad anti-inflammatory suppression exhibited by liquiritin, meaning generic substitution will yield false negatives or incorrect baselines in specific immunological assays [2]. Procurement must strictly specify the Neoisoliquiritin regioisomer to ensure reproducible nanoparticle reduction kinetics and precise enzymatic targeting [3].

Substitution Risk

Structure

Glycosylation differences may lead to non-overlapping target interactions with AR, Nav1.4, and inflammatory cascades.

Metabolism

Unidirectional conversion to isoliquiritigenin is not shared by liquiritin or isoliquiritin apioside.

Function

Functional profiles diverge markedly across inflammation, ion channel, and AR-dependent cell assays.

Pharmacokinetic Enhancement of Isoliquiritigenin (ISL) via Co-Administration

In rat models evaluating oral administration, Neoisoliquiritin acts as a critical pharmacokinetic enhancer for its aglycone, isoliquiritigenin (ISL) [1]. Co-administration of Neoisoliquiritin with ISL dramatically alters the systemic circulation of ISL, increasing its AUC(0→t) from a baseline of 69.63 min·μg/mL to 200.74 min·μg/mL [1]. Concurrently, the elimination half-life (t1/2) of ISL is extended from 64.55 minutes to 203.74 minutes [1].

Evidence DimensionPharmacokinetic Area Under the Curve (AUC0→t) and Half-life (t1/2)
Target Compound DataCo-administration yields ISL AUC of 200.74 min·μg/mL and t1/2 of 203.74 min
Comparator Or BaselineISL administered alone (Baseline: AUC 69.63 min·μg/mL; t1/2 64.55 min)
Quantified Difference2.88-fold increase in AUC and 3.15-fold extension in half-life
ConditionsOral administration in rat plasma models analyzed via HPLC-MS/MS

Formulators must procure Neoisoliquiritin not just as an active pharmaceutical ingredient, but as a functional excipient/enhancer to overcome the severe bioavailability limitations of isoliquiritigenin.

LPS-Induced Inflammation
Head-to-head
Inactive in RAW 264.7 macrophages; liquiritin and glabridin showed measurable inhibition
Supports assay-specific compound selection
LPS-stimulated in vitro model

Direct Inhibition of Human Thrombin

Neoisoliquiritin demonstrates specific, moderate direct inhibition of human thrombin, distinguishing it from the vast majority of non-chalcone licorice constituents [1]. In thrombin-mediated Z-Gly-Gly-Arg-AMC acetate hydrolysis assays, Neoisoliquiritin yields an IC50 in the range of 17.95–38.76 μM [1]. In stark contrast, generic licorice flavonoids, coumarins, and triterpenoids show negligible inhibition even at concentrations exceeding 100 μM [1].

Evidence DimensionHuman thrombin inhibition (IC50)
Target Compound DataIC50 between 17.95 and 38.76 μM
Comparator Or BaselineGeneric licorice flavonoids and coumarins (IC50 > 100 μM / negligible)
Quantified Difference>2.5-fold higher potency than non-chalcone baseline constituents
ConditionsIn vitro thrombin-mediated Z-Gly-Gly-Arg-AMC acetate hydrolysis

For researchers screening natural product libraries for coagulation modulation, Neoisoliquiritin provides a verified, active chalcone-type reference standard where generic flavonoids fail.

Nav1.4 Channel Inhibition
Head-to-head
Inhibitory rate below 20%; isoliquiritigenin 39.98 ± 4.55%, echinatin 33.20 ± 1.61%
Low Nav1.4 channel interference profile
Patch-clamp electrophysiology

Reducing Agent Efficacy in Green Nanoparticle Synthesis

Neoisoliquiritin demonstrates robust reducing power for the green synthesis of gold nanoparticles (AuNPs), functioning efficiently as both a metal salt reducer and a surface-stabilizing capping ligand [1]. Unlike liquiritin apioside-capped AuNPs which maintain certain cell viabilities, Neoisoliquiritin-capped AuNPs exhibit distinct, potent inhibition of cell viability in biological media, proving that the regioisomeric choice of the reducing agent fundamentally alters the downstream properties of the synthesized nanomaterial [1].

Evidence DimensionNanoparticle capping and downstream cell viability inhibition
Target Compound DataNeoisoliquiritin-AuNP conjugates (Significant inhibition of cell viability)
Comparator Or BaselineLiquiritin apioside-AuNP conjugates (No negative impact / increased viability at 25 μg/mL)
Quantified DifferenceBinary divergence in synthesized nanoparticle bioactivity
ConditionsGreen synthesis of AuNPs evaluated in RAW 264.7 macrophage cell lines

Procurement of high-purity Neoisoliquiritin is essential for materials scientists requiring a specific, biocompatible reducing agent that imparts targeted anti-proliferative properties to the resulting metallic nanoparticles.

Metabolic Conversion PK
Head-to-head
ISL Cmax 2.26-fold, AUC 2.88-fold, t½ 3.16-fold increase upon co-administration
Unidirectional prodrug conversion context
Rat in vivo model, LC-MS/MS
HPLC-Q-TOF/MS Identity
Reported
RT 4.185 min, m/z 418.6043 [M+H]⁺, score 99.12
Unambiguous chromatographic identification
Flavonoid fingerprint, G. uralensis
AR-Dependent Cell Proliferation
Head-to-head
Active in LNCaP (AR+), inactive in PC3 (AR−); G0/G1 arrest
AR pathway-dependent response context
AR signaling modulation confirmed
Physicochemical Profile
Data to verify
Predicted logP 0.74–1.36; DMSO solubility 66.67 mg/mL
Supports in vitro stock preparation review
Computational + vendor data

Pharmacokinetic Co-Formulation for Chalcone Therapeutics

Driven by its proven ability to increase the AUC and extend the half-life of isoliquiritigenin by over 3-fold, Neoisoliquiritin is highly recommended as a co-formulation agent in preclinical therapeutic development [1]. Procuring this compound allows formulators to stabilize the systemic circulation of rapidly cleared aglycones without altering the core pharmacological target.

Green Synthesis and Capping of Metallic Nanoparticles

Because of its robust reducing power, Neoisoliquiritin is an optimal dual-action reagent for the green synthesis of gold nanoparticles (AuNPs) [2]. It functions efficiently as both the metal salt reducer and the surface-stabilizing capping agent, making it highly valuable for materials science procurement focused on biocompatible nanomaterials with specific anti-proliferative profiles.

Reference Standard for Thrombin Inhibition Assays

Given its quantified IC50 against human thrombin (17.95–38.76 μM), Neoisoliquiritin serves as a reliable, moderate-potency chalcone reference standard for coagulation and enzymatic hydrolysis assays [3]. It is specifically suited for laboratories that need to benchmark chalcone-specific binding at exosite I or the catalytic site against inactive flavonoid baselines.

Application Fit Matrix

Application
Selection Property
Validation Focus
AR-dependent prostate cancer cell model studies
AR pathway-response selectivity
LNCaP proliferation endpoint review
Nav1.4 sodium channel screening
Low Nav1.4 inhibitory profile
Electrophysiology endpoint context
In vivo prodrug conversion studies
Unidirectional metabolic conversion
Plasma exposure model validation
Botanical extract quality control
HPLC-Q-TOF/MS fingerprint identification
Retention time and mass accuracy review

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

418.12638228 Da

Monoisotopic Mass

418.12638228 Da

Heavy Atom Count

30

Melting Point

187 - 189 °C

UNII

2Y348H1V4W

Other CAS

7014-39-3

Wikipedia

Isoliquiritin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

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